![molecular formula C21H19BrFN3O2S B3206373 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1040668-28-7](/img/structure/B3206373.png)
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Overview
Description
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of oxazole, piperazine, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a bromophenyl derivative and an appropriate amine. The resulting oxazole intermediate is then subjected to a thiolation reaction to introduce the sulfanyl group.
The next step involves the preparation of the piperazine derivative, which is synthesized through a nucleophilic substitution reaction involving 4-fluorophenylpiperazine. The final step is the coupling of the oxazole and piperazine intermediates through a condensation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with neurotransmitter receptors or enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- 2-{[5-(3-Methylphenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- 2-{[5-(3-Nitrophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, oxazole ring, and piperazine moiety allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of functional groups such as bromophenyl and piperazine. The following general synthetic route is commonly employed:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors such as 3-bromobenzoyl chloride with an amine and a thiol under acidic conditions.
- Thioether Formation : Reaction of the oxazole derivative with a thiol compound to introduce the sulfanyl group.
- Acetamide Formation : Final reaction with piperazine derivatives to form the acetamide linkage.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring and sulfanyl group enhance its binding affinity and specificity, which may modulate enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing similar structural motifs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | Staphylococcus aureus | 25 µg/mL |
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | Escherichia coli | 30 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, compounds with similar piperazine moieties have exhibited selective inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For example, certain derivatives showed IC50 values in the low micromolar range for MAO-B inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Compound | MAO-B Inhibition IC50 | Selectivity Index |
---|---|---|
T6 (similar structure) | 0.013 µM | 120.8 |
T3 (similar structure) | 0.039 µM | 107.4 |
Case Studies
- Antibacterial Activity : A study on related compounds demonstrated that those with a bromophenyl group displayed enhanced activity against S. aureus and E. coli. The presence of the sulfanyl group was critical for this activity.
- Neuroprotective Studies : Another investigation assessed the neuroprotective effects of piperazine derivatives in animal models of neurodegeneration. The results indicated that compounds similar to our target compound reduced neuronal apoptosis and improved cognitive function.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2S/c22-16-3-1-2-15(12-16)19-13-24-21(28-19)29-14-20(27)26-10-8-25(9-11-26)18-6-4-17(23)5-7-18/h1-7,12-13H,8-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRSSIYEFFWZTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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